molecular formula C6H9NO3S B11806549 Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Cat. No.: B11806549
M. Wt: 175.21 g/mol
InChI Key: HAUAQVQKMPWIKQ-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a heterocyclic organic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a thioether and a carboxylate group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce various reduced derivatives .

Scientific Research Applications

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, have similar biological activities.

    Oxazoles: Compounds like oxazole and its derivatives share structural similarities and chemical reactivity.

Uniqueness

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is unique due to its specific combination of an oxazole ring and a thioether group. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .

Biological Activity

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8H9NO3S
  • Molecular Weight : 187.23 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including antifungal and antibacterial properties. The following sections detail specific findings from recent studies.

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxazole derivatives, including those similar to this compound.

  • Mechanism of Action : The oxazole ring system has been shown to interact with fungal cell membranes, disrupting their integrity and function.
  • Efficacy : Compounds derived from the oxazole framework demonstrated minimum inhibitory concentrations (MIC) against various fungal species:
    • Candida albicans : MIC values ranged from 0.03 to 0.5 μg/mL.
    • Cryptococcus neoformans : MIC values ranged from 0.25 to 2 μg/mL.
    • Aspergillus fumigatus : MIC values also fell within a similar range .

Antibacterial Activity

The antibacterial potential of this compound has been investigated with promising results.

  • Target Pathogens : Studies have focused on Gram-positive and Gram-negative bacteria.
  • Inhibition Concentrations : Compounds in this class showed significant inhibition rates at concentrations as low as 1 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit enzymes critical for the survival of pathogens.
  • Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt microbial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives enhance ROS production within cells, contributing to their antimicrobial effects .

Case Studies

Several case studies have been documented regarding the application of this compound in both laboratory and clinical settings:

  • Case Study 1 : A study evaluated the efficacy of this compound against biofilms formed by Candida species. Results indicated a significant reduction in biofilm biomass when treated with concentrations above the MIC .
  • Case Study 2 : In agricultural applications, formulations containing this compound demonstrated effective control over fungal pathogens affecting crops, leading to improved yield outcomes .

Summary of Research Findings

Study FocusFindingsReference
Antifungal ActivityEffective against Candida spp., Cryptococcus spp., and Aspergillus spp. with low MIC values
Antibacterial ActivitySignificant inhibition against Staphylococcus aureus and E. coli at low concentrations
Mechanism of ActionInhibition of enzyme activity and membrane disruption
Agricultural ApplicationsEffective in controlling crop pathogens

Properties

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

methyl 2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H9NO3S/c1-9-5(8)4-3-10-6(7-4)11-2/h4H,3H2,1-2H3

InChI Key

HAUAQVQKMPWIKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC(=N1)SC

Origin of Product

United States

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